molecular formula C11H14N2O B6169328 rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis CAS No. 57588-94-0

rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis

Cat. No.: B6169328
CAS No.: 57588-94-0
M. Wt: 190.24 g/mol
InChI Key: YMCIWBQWDBAHOC-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis is a chiral compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by its unique piperidine ring structure, which includes an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis typically involves the use of catalytic asymmetric synthesis methods. One common approach is the direct catalytic asymmetric synthesis of α-chiral primary amines. This method employs biomimetic chemocatalysis inspired by enzymatic transaminations to achieve the desired chiral configuration .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications .

Scientific Research Applications

rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis include other chiral piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino group and a phenyl group.

Properties

CAS No.

57588-94-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3R,6R)-3-amino-6-phenylpiperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10-/m1/s1

InChI Key

YMCIWBQWDBAHOC-NXEZZACHSA-N

Isomeric SMILES

C1C[C@@H](NC(=O)[C@@H]1N)C2=CC=CC=C2

Canonical SMILES

C1CC(NC(=O)C1N)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.